4-Bromo-2-methoxybenzoic acid

Übersicht

Beschreibung

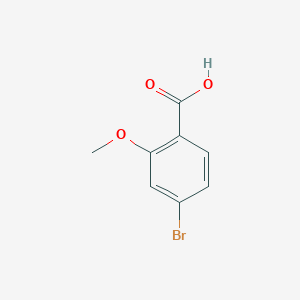

4-Bromo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where a bromine atom is substituted at the fourth position and a methoxy group at the second position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Biochemische Analyse

Biochemical Properties

4-Bromo-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of brominated and methoxylated products. These interactions are crucial for the compound’s role in biochemical pathways and its utility in synthetic chemistry .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with transcription factors, influencing the transcription of target genes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular functions and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites, influencing cellular energy balance and biosynthetic processes. These metabolic interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, it can bind to proteins that facilitate its distribution within tissues, influencing its localization and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of 4-bromo-2-hydroxybenzoic acid using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide at room temperature for 18 hours . Another method involves the reaction of 4-bromo-2-hydroxybenzoic acid with methanol and lithium hydroxide in water at room temperature for 3 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Esterification: Methyl 4-bromo-2-methoxybenzoate.

Reduction: 4-Bromo-2-methoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methoxybenzoic acid is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibitors and as a reference compound in analytical chemistry.

Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry: Used in the synthesis of specialty chemicals and intermediates for agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-bromo-2-methoxybenzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Bromo-3,5-dimethoxybenzoic acid: Contains two methoxy groups at the 3rd and 5th positions.

2-Bromo-4-methoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring.

Uniqueness: 4-Bromo-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Biologische Aktivität

4-Bromo-2-methoxybenzoic acid (C8H7BrO3) is a compound with significant biological activity, primarily recognized for its role in biochemical reactions and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies.

This compound serves as an important substrate in various biochemical reactions. It participates in the synthesis of more complex organic compounds, interacting with enzymes and proteins that facilitate functional group transfers. Notably, it acts as a substrate for oxidative reactions, leading to the formation of brominated and methoxylated products, which are crucial for numerous biochemical pathways.

2. Cellular Effects

This compound has been observed to influence several cellular processes:

- Cell Signaling Pathways : It modulates the activity of kinases and phosphatases, leading to alterations in signal transduction pathways.

- Gene Expression : By interacting with transcription factors, it can influence the transcription of target genes, affecting cellular functions such as proliferation and apoptosis.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Signal Transduction | Modulates kinase/phosphatase activity |

| Gene Expression | Influences transcription factor interactions |

| Cellular Functions | Affects proliferation and apoptosis |

3. Molecular Mechanism

The molecular interactions of this compound involve specific binding to biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Understanding these interactions is essential for elucidating the compound’s therapeutic potential .

4. Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical factors influencing its long-term biological effects. Studies indicate that while the compound remains stable under specific conditions, it may degrade over time into by-products with distinct biological activities. This temporal aspect is vital for experimental design in both in vitro and in vivo studies.

5. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : May enhance cellular functions and promote tissue repair.

- High Doses : Can lead to toxic effects, including cellular damage and organ toxicity.

Table 2: Dosage Effects Overview

| Dosage Level | Effect |

|---|---|

| Low | Beneficial (e.g., tissue repair) |

| High | Toxic (e.g., organ damage) |

6. Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit unique biological activities. These metabolic interactions are crucial for understanding the compound's role in cellular metabolism.

7. Transport and Distribution

The transport mechanisms of this compound involve specific transporters that facilitate its movement across cell membranes. Its distribution within tissues is influenced by binding proteins that determine its localization and biological activity.

8. Subcellular Localization

The localization patterns of this compound are significant for its functionality:

- The compound can localize to organelles such as the nucleus, where it interacts with transcription factors to influence gene expression.

Understanding these localization dynamics is essential for elucidating its mechanism of action.

9. Case Studies and Research Applications

This compound has been utilized in various research applications:

- Organic Synthesis : Acts as a building block for more complex molecules.

- Enzyme Inhibition Studies : Serves as a reference compound in analytical chemistry.

- Pharmaceutical Development : Explored for potential therapeutic uses due to its structural similarity to biologically active compounds .

Table 3: Research Applications

| Application Type | Description |

|---|---|

| Organic Chemistry | Building block in synthesis |

| Biological Research | Study of enzyme inhibitors |

| Pharmaceutical Science | Potential drug development |

Eigenschaften

IUPAC Name |

4-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZLPETXJOGAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541184 | |

| Record name | 4-Bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72135-36-5 | |

| Record name | 4-Bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72135-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Bromo-2-methoxybenzoic acid used in the synthesis of cannabinoids?

A1: this compound serves as a crucial starting material in the synthesis of 9-bromo-9-norcannabinol, a precursor to various cannabinol derivatives []. This compound is then used to synthesize 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid, a metabolite of cannabinol found in humans. This synthetic route provides an efficient method for obtaining these compounds in higher yields compared to previous methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.